molecular formula C10H12O3 B12328497 Methyl 3-hydroxy-2,4-dimethylbenzoate

Methyl 3-hydroxy-2,4-dimethylbenzoate

Cat. No.: B12328497
M. Wt: 180.20 g/mol
InChI Key: AGONCIAHEMIWEC-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2,4-dimethylbenzoate: is an organic compound with the molecular formula C10H12O3 . It is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group and two methyl groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,4-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-hydroxy-2,4-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-2,4-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxo-2,4-dimethylbenzoate.

    Reduction: The compound can be reduced to form methyl 3-hydroxy-2,4-dimethylbenzyl alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Methyl 3-oxo-2,4-dimethylbenzoate.

    Reduction: Methyl 3-hydroxy-2,4-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-hydroxy-2,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: This compound has an additional hydroxyl group, which can influence its reactivity and applications.

    Methyl 4-hydroxy-3,5-dimethylbenzoate: The position of the hydroxyl and methyl groups differs, affecting its chemical properties and uses.

Uniqueness: Methyl 3-hydroxy-2,4-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic and research applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-hydroxy-2,4-dimethylbenzoate

InChI

InChI=1S/C10H12O3/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5,11H,1-3H3

InChI Key

AGONCIAHEMIWEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)O

Origin of Product

United States

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